molecular formula C6H15N3 B1589206 4-Hydrazinyl-1-methylpiperidine CAS No. 51304-64-4

4-Hydrazinyl-1-methylpiperidine

Cat. No.: B1589206
CAS No.: 51304-64-4
M. Wt: 129.2 g/mol
InChI Key: GSUCKVZTSXHESM-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methylpiperidine is a heterocyclic organic compound with the molecular formula C6H15N3. It is a derivative of piperidine, featuring a hydrazine group at the fourth position and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with hydrazine. One common method includes the use of tert-butyl N-(1-Methyl-piperidin-4-ylidene)-hydrazinecarboxylate as an intermediate, which is then treated with borane in tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-1-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include hydrazones, substituted piperidines, and other nitrogen-containing heterocycles .

Scientific Research Applications

4-Hydrazinyl-1-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1-methylpiperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of protein functions. This can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 4-Hydrazinyl-1-methylpiperidine hydrochloride
  • 4-Hydrazino-N-methylpiperidine
  • 1-Methyl-4-piperidone

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

(1-methylpiperidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-9-4-2-6(8-7)3-5-9/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUCKVZTSXHESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448280
Record name 4-HYDRAZINYL-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51304-64-4
Record name 4-HYDRAZINYL-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1 M borane in THF (30 mL) was added to solid 2.80 g (12.3 mmol) of tert-butyl N′-(1-Methyl-piperidin-4-ylidene)-hydrazinecarboxylate. The mixture was stirred under N2 for 16 h when 40 mL of 6M HCl was carefully added. The mixture was heated to 60° C. for 30 min. The mixture was concentrated in vacuo at ambient temperature for 2 days. Petroleum ether (200 mL) and powdered NaOH (5 g) were added, and the mixture was stirred manually for 30 min. The mixture was dried with MgSO4, filtered, and carefully concentrated to give 1.3 g of (1-methyl-piperidin-4-yl)-hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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